molecular formula C20H19F3N2O2S B11470775 4,5-dimethyl-3-(phenylsulfonyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrol-2-amine

4,5-dimethyl-3-(phenylsulfonyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrol-2-amine

Cat. No.: B11470775
M. Wt: 408.4 g/mol
InChI Key: RTNRRRUZTIMLCF-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROL-2-AMINE is a complex organic compound that features a benzenesulfonyl group, a trifluoromethylphenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROL-2-AMINE typically involves multiple steps, including the formation of the pyrrole ring, introduction of the benzenesulfonyl group, and the addition of the trifluoromethylphenyl group. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(BENZENESULFONYL)-4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access . The trifluoromethyl group can enhance the compound’s binding affinity and stability through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BENZENESULFONYL)-4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROL-2-AMINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both benzenesulfonyl and trifluoromethyl groups enhances its potential as a bioactive compound with diverse applications.

Properties

Molecular Formula

C20H19F3N2O2S

Molecular Weight

408.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-4,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrol-2-amine

InChI

InChI=1S/C20H19F3N2O2S/c1-13-14(2)25(12-15-7-6-8-16(11-15)20(21,22)23)19(24)18(13)28(26,27)17-9-4-3-5-10-17/h3-11H,12,24H2,1-2H3

InChI Key

RTNRRRUZTIMLCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC(=CC=C3)C(F)(F)F)C

Origin of Product

United States

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